molecular formula C20H27N3O3 B3025870 3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester CAS No. 2504100-70-1

3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester

Cat. No.: B3025870
CAS No.: 2504100-70-1
M. Wt: 357.4 g/mol
InChI Key: LWOCBHBFWNGPGM-QGZVFWFLSA-N
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Description

Chemical Identity and Structural Features 3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester (CAS RN: 2504100-70-1), also known as MDMB-4en-PINACA or MDMB-PENINACA, is a synthetic cannabinoid (SC) with a molecular formula of C₂₀H₂₇N₃O₃ and a molecular weight of 357.5 g/mol . Structurally, it consists of:

  • An L-valine methyl ester backbone.
  • A 3-methyl substituent on the valine residue.
  • A 1-(4-penten-1-yl)-indazole-3-carbonyl group linked via an amide bond.
    The 4-penten-1-yl chain introduces a terminal double bond (C4-C5), which may influence conformational flexibility and receptor binding kinetics .

Properties

IUPAC Name

methyl (2S)-3,3-dimethyl-2-[(1-pent-4-enylindazole-3-carbonyl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-6-7-10-13-23-15-12-9-8-11-14(15)16(22-23)18(24)21-17(19(25)26-5)20(2,3)4/h6,8-9,11-12,17H,1,7,10,13H2,2-5H3,(H,21,24)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOCBHBFWNGPGM-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401337117
Record name Methyl (2S)-3,3-dimethyl-2-({[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl}amino)butanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2504100-70-1
Record name MDMB-4EN-pinaca
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2504100701
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Record name Methyl (2S)-3,3-dimethyl-2-({[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl}amino)butanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester
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Record name MDMB-4EN-PINACA
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Preparation Methods

Synthetic Routes and Reaction Conditions

MDMB-4en-PINACA is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of indazole with various reagents to form the core structure, followed by the addition of a pent-4-en-1-yl group and a carboxamido group. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of MDMB-4en-PINACA involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the potentially hazardous chemicals involved .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester moiety undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical in metabolic pathways and degradation studies.

Reagents and Conditions

  • Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Solvent : Methanol, ethanol, or aqueous mixtures

  • Temperature : 25–60°C

Example Protocol

Reaction ComponentDetails
SubstrateMDMB-4en-PINACA (1 eq)
Base2 M NaOH (2 eq)
SolventMethanol/Water (4:1)
Time4–6 hours at 50°C

Product : 3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine (carboxylic acid derivative) .

Oxidation of the Pent-4-en-1-yl Chain

The pentenyl side chain’s terminal double bond is susceptible to oxidation, forming epoxides or diols. This reaction is inferred from metabolic studies of structurally related synthetic cannabinoids.

Reagents and Conditions

  • Oxidizing Agents : Ozone, m-chloroperbenzoic acid (mCPBA), or cytochrome P450 enzymes (in vivo)

  • Solvent : Dichloromethane (DCM) or aqueous buffers

Expected Products

Product TypeStructure
EpoxideFormation of a 4,5-epoxide on the pentenyl chain
DiolVicinal diol via anti addition (e.g., using OsO₄)

N-Dealkylation

The pentenyl group attached to the indazole nitrogen undergoes N-dealkylation, particularly under metabolic or acidic conditions.

Reagents and Conditions

  • Acid : Hydrochloric acid (HCl) or trifluoroacetic acid (TFA)

  • Enzymatic : Cytochrome P450 (CYP3A4, CYP2C19) in hepatic metabolism

Example Pathway

  • Protonation of the alkyl chain’s nitrogen.

  • Cleavage of the C–N bond, releasing 4-penten-1-amine.

  • Product : 3-methyl-N-(1H-indazol-3-ylcarbonyl)-L-valine methyl ester.

Amide Bond Stability

The carboxamido linker between the indazole and valine residues is resistant to hydrolysis under physiological conditions but may degrade under extreme acidic or basic environments.

Stability Data

ConditionDegradation Observed?
pH 1–3 (37°C)Partial hydrolysis after 24 hours
pH 10–12 (37°C)Complete hydrolysis within 6 hours

Thermal Degradation

MDMB-4en-PINACA decomposes at elevated temperatures, with pyrolysis products including indazole derivatives and fragmented alkenes.

Thermogravimetric Analysis (TGA)

Temperature Range (°C)Mass Loss (%)Major Products
150–2005–10Indazole, CO₂
200–30040–60Pentenyl fragments, methyl valerate

Photochemical Reactions

UV exposure induces isomerization of the pentenyl double bond and radical-mediated decomposition.

Key Observations

  • Isomerization : cis-to-trans isomerization at the double bond.

  • Degradation : Formation of carbonyl compounds (e.g., aldehydes) via Norrish-type reactions.

Scientific Research Applications

MDMB-4en-PINACA features a unique structure that includes an indazole ring and a pentenyl side chain, contributing to its activity as a cannabinoid receptor agonist. Its potency as a CB1 receptor agonist has been noted, with an EC50 value of approximately 2.47 nM, indicating strong binding affinity .

Pharmacological Studies

MDMB-4en-PINACA is primarily used in pharmacological research to explore the effects of synthetic cannabinoids on the endocannabinoid system. Its role as a potent CB1 receptor agonist makes it a valuable tool for:

  • Investigating Cannabinoid Receptor Mechanisms : Researchers utilize this compound to understand the interaction between synthetic cannabinoids and cannabinoid receptors, which can lead to insights into therapeutic applications for pain management, anxiety, and other conditions.

Toxicological Assessments

Given its classification as a designer drug, MDMB-4en-PINACA has been studied for its toxicological effects:

  • Safety Profile Evaluation : Toxicological studies assess the potential adverse effects associated with exposure to this compound, including its impact on human health when used recreationally or accidentally ingested.

Analytical Chemistry

MDMB-4en-PINACA serves as an analytical reference standard in forensic and toxicological laboratories:

  • Detection and Quantification : It is used in developing analytical methods for detecting synthetic cannabinoids in biological samples, aiding in drug testing and forensic investigations.

Case Study 1: Pharmacodynamics of MDMB-4en-PINACA

A study conducted by the Drug Enforcement Administration (DEA) highlighted the pharmacodynamics of MDMB-4en-PINACA, noting its prevalence among synthetic cannabinoids identified in drug seizures. The study emphasized its high potency and potential for abuse compared to traditional cannabinoids .

Case Study 2: Toxicity Reports

Research published in toxicology journals reported cases of acute toxicity linked to MDMB-4en-PINACA use. Symptoms included severe agitation, cardiovascular issues, and altered mental states, underscoring the need for comprehensive safety evaluations .

Mechanism of Action

MDMB-4en-PINACA acts as a potent agonist of the cannabinoid receptor 1 (CB1). It binds to the CB1 receptor with high affinity, leading to the activation of downstream signaling pathways. This results in various physiological effects, including psychoactive effects similar to those of delta-9-tetrahydrocannabinol (THC) .

Comparison with Similar Compounds

Physicochemical Properties

  • Physical State : Neat solid at room temperature .
  • Storage : Stable at -20°C for ≥7 years .
  • Stereochemistry : Contains a single defined stereocenter in the L-valine moiety .

Pharmacological Activity As a synthetic cannabinoid, MDMB-4en-PINACA acts as a potent agonist of cannabinoid receptors (CB1 and CB2), mimicking the effects of Δ⁹-tetrahydrocannabinol (THC) but with significantly higher affinity . Its psychoactive effects include altered mental status, tachycardia, and hallucinations, consistent with SC toxicity profiles .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural variations and pharmacological data for MDMB-4en-PINACA and related SCs:

Compound Name (CAS RN) Alkyl/Substituent Group Fluorination Molecular Weight (g/mol) Key Pharmacological Notes References
MDMB-4en-PINACA (2504100-70-1) 4-penten-1-yl (C₅, unsaturated) No 357.5 High potency, linked to severe psychoactivity
5F-ADB (1715016-75-3) 5-fluoropentyl (C₅) 5-position 377.5 Extreme potency; associated with fatalities
4F-MDMB-BUTINACA (N/A) 4-fluorobutyl (C₄) 4-position 351.4 Shorter chain; rapid metabolic degradation
FUB-AMB (N/A) 4-fluorobenzyl Fluorophenyl 370.4 Benzyl group enhances receptor affinity
MDMB-CHMINACA (1863066-03-8) Cyclohexylmethyl No 371.47 Bulky substituent reduces metabolic clearance

Key Structural Determinants of Activity

Alkyl Chain Modifications

  • Chain Length :

    • MDMB-4en-PINACA ’s pentenyl chain (C₅) balances lipophilicity and metabolic stability. Shorter chains (e.g., 4F-MDMB-BUTINACA’s C₄) may reduce half-life due to faster oxidation .
    • 5F-ADB ’s fluorinated pentyl chain enhances lipid solubility and CB1 binding, contributing to its extreme potency (EC₅₀ ~0.1 nM) .

Fluorination Effects

  • Fluorination at terminal positions (e.g., 5F-ADB) delays cytochrome P450-mediated degradation, prolonging duration of action .
  • Non-fluorinated compounds like MDMB-4en-PINACA may exhibit shorter half-lives but retain high potency due to structural conformation .

Toxicological and Regulatory Profiles

Compound Toxicity Profile Regulatory Status
MDMB-4en-PINACA Severe agitation, seizures, cardiotoxicity Controlled in Vietnam
5F-ADB Neurotoxicity, fatalities reported Schedule I (USA), DEA-regulated
4F-MDMB-BUTINACA Hepatotoxicity (elevated ALT/AST) Emerging controls in EU
  • MDMB-4en-PINACA : Linked to acute toxicity in forensic case reports, though fewer fatalities than 5F-ADB .
  • 5F-ADB : 10–100× more potent than THC; implicated in overdose deaths globally .

Biological Activity

3-Methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester, commonly referred to as MDMB-4en-PINACA, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly as a potent agonist of the cannabinoid receptor type 1 (CB1). This article delves into the compound's biological activity, synthesis, pharmacological properties, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C20H27N3O3
Molecular Weight 357.45 g/mol
CAS Number 2504100-70-1
Density 1.11 ± 0.1 g/cm³
Solubility DMF: 12 mg/ml; DMSO: 12 mg/ml

MDMB-4en-PINACA is characterized by its indazole structure and the presence of a pentenyl group, which contributes to its biological activity. The compound is typically synthesized through a multi-step chemical process involving various reagents and solvents such as methanol.

MDMB-4en-PINACA acts primarily as an agonist at the CB1 receptor, with an effective concentration (EC50) of approximately 2.47 nM. This high affinity for the CB1 receptor suggests significant potential for psychoactive effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .

Pharmacological Effects

The activation of CB1 receptors by MDMB-4en-PINACA leads to various physiological effects, including:

  • Analgesia : Reduction in pain perception.
  • Euphoria : Induction of feelings of well-being.
  • Appetite Stimulation : Increased hunger.
  • Cognitive Effects : Alterations in memory and learning processes.

Toxicology and Safety

Despite its potential therapeutic applications, the safety profile of MDMB-4en-PINACA remains under investigation. Reports indicate that synthetic cannabinoids often exhibit unpredictable effects and may lead to severe adverse reactions, including anxiety, paranoia, and cardiovascular issues .

Case Study 1: Recreational Use and Toxicity Reports

A study conducted on users of synthetic cannabinoids highlighted cases where MDMB-4en-PINACA was implicated in severe health issues. Users reported symptoms ranging from acute anxiety to psychotic episodes following consumption. Toxicology screenings confirmed the presence of MDMB-4en-PINACA in several emergency room admissions related to synthetic cannabinoid use .

Case Study 2: Analytical Detection Methods

Research focused on developing analytical methods for detecting MDMB-4en-PINACA in biological samples has shown promising results. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been effective in quantifying this compound in urine samples from users, aiding law enforcement and health professionals in understanding its prevalence and impact .

Q & A

Q. How is the stereochemistry of 3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine methyl ester confirmed experimentally?

The compound contains a defined stereocenter at the L-valine residue. Stereochemical confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants (e.g., JJ-values) for diastereotopic protons and nuclear Overhauser effect (NOE) correlations. For example, in related valine esters, distinct splitting patterns for methyl groups (e.g., δ 1.02 and 1.12 ppm as doublets) and chiral center protons (δ 2.36 ppm as a multiplet) are observed in 1H^1H-NMR spectra . The InChI code (1S/C20H28FN3O3) and stereodescriptor [@H](C(=O)OC)[@H](C(=O)OC) in the SMILES string further validate the configuration .

Q. What are the recommended synthetic routes for this compound?

A typical synthesis involves:

  • Step 1 : Coupling 1-(4-penten-1-yl)-1H-indazole-3-carboxylic acid with L-valine methyl ester using carbodiimide-based reagents (e.g., DCC or EDC) or FeCl3-catalyzed esterification under reflux conditions .
  • Step 2 : Purification via silica gel chromatography (e.g., CH2Cl2/MeOH gradients) to isolate the target compound.
  • Step 3 : Characterization by LC-MS, IR (e.g., carbonyl stretches at 1742 cm1^{-1}), and NMR (e.g., indazole aromatic protons at δ 7.7–8.1 ppm) .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling of indazole derivatives with valine esters?

Yield optimization requires:

  • Design of Experiments (DoE) : Statistical modeling to test variables like temperature, catalyst loading (e.g., FeCl3 at 0.5–3.0 equiv), and solvent polarity .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd nanoparticles for hydrogenation side reactions) or acid scavengers (e.g., DMAP) to minimize byproducts .
  • In-line Analytics : Flow chemistry setups with real-time FTIR or UV monitoring to track intermediate formation .

Q. What analytical techniques are critical for resolving discrepancies in spectral data?

Discrepancies arise from impurities (e.g., unreacted starting materials) or stereoisomers. Key methods include:

  • 2D NMR (COSY, HSQC) : To assign overlapping proton signals (e.g., indazole C7-H vs. valine CH3 groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C20H28N3O3+) and detect trace impurities .
  • Cross-Referencing Databases : Compare experimental data with predicted 13C^13C-NMR shifts (ACD/Labs Percepta) or InChIKey hashes (e.g., WWDNAGBKUMGNDQ-KEMDMYKJSA-N) .

Q. How does the 4-penten-1-yl substituent influence the compound’s physicochemical properties?

The 4-penten-1-yl group:

  • Lipophilicity : Increases logP (predicted >3.0 via ACD/Labs), enhancing membrane permeability but reducing aqueous solubility .
  • Reactivity : The terminal alkene enables click chemistry (e.g., thiol-ene reactions) for bioconjugation or prodrug strategies .
  • Stability : Susceptible to oxidation; storage under inert gas (N2/Ar) and low temperatures (−20°C) is recommended .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Contradictions may stem from:

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and endpoint measurements (e.g., IC50 vs. EC50) .
  • Stereochemical Purity : Ensure enantiomeric excess (>98%) via chiral HPLC, as D-valine analogs show reduced activity .
  • Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., ester hydrolysis to free carboxylic acid) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester
Reactant of Route 2
3-methyl-N-[[1-(4-penten-1-yl)-1H-indazol-3-yl]carbonyl]-L-valine, methyl ester

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